Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate typically involves the reaction of ethyl 3-hydroxyisonicotinate with ethyl glycolate in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) . The reaction is carried out at low temperatures (around -10°C) and gradually warmed to ambient temperature . The product is then purified using flash chromatography .
Chemical Reactions Analysis
Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate can be compared with other isonicotinic acid derivatives, such as:
- Ethyl 3-hydroxyisonicotinate
- Ethyl 3-(2-hydroxy-2-oxoethoxy)isonicotinate
- Ethyl 3-(2-methoxy-2-oxoethoxy)isonicotinate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications .
Properties
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-3-16-11(14)8-18-10-7-13-6-5-9(10)12(15)17-4-2/h5-7H,3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXGKYQXHNGUIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CN=C1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618152 |
Source
|
Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18343-02-7 |
Source
|
Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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